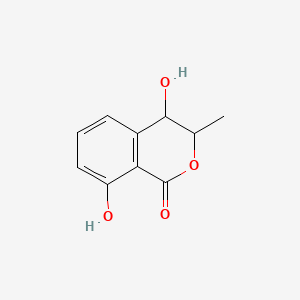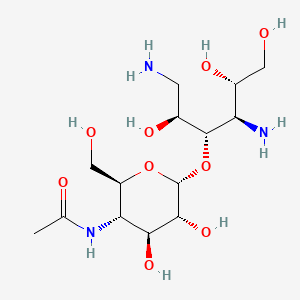
Aspirin-Calcium
Übersicht
Beschreibung
Aspirin calcium, also known as calcium acetylsalicylate, is a derivative of acetylsalicylic acid. It combines the properties of aspirin with the benefits of calcium, making it a unique compound with potential therapeutic applications. Aspirin is widely known for its analgesic, antipyretic, and anti-inflammatory properties, while calcium is essential for various physiological functions, including bone health and muscle function.
Wissenschaftliche Forschungsanwendungen
Aspirin calcium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including pain relief, anti-inflammatory effects, and cardiovascular benefits.
Industry: Used in the formulation of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Target of Action
Aspirin calcium, also known as calcium aspirin, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins , which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin calcium exerts its effects by irreversibly inhibiting the COX enzymes . It does this by acetylating a serine residue in the active site of the COX enzyme . This inhibition results in decreased production of prostaglandins and thromboxanes . Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), aspirin’s inhibition of COX is irreversible, leading to a lasting effect .
Biochemical Pathways
The primary biochemical pathway affected by aspirin calcium is the prostaglandin synthesis pathway . By inhibiting COX enzymes, aspirin calcium reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects . Additionally, aspirin calcium can affect calcium signaling, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetics of aspirin calcium involves its absorption, distribution, metabolism, and elimination (ADME). Aspirin is known to be distributed via the blood circulatory system . .
Result of Action
The molecular and cellular effects of aspirin calcium’s action include reduced inflammation, pain, and fever due to decreased prostaglandin production . In addition, aspirin calcium has been shown to have chemopreventive and apoptosis-inducing effects in cancer cells .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of aspirin calcium. For instance, coronary artery calcium (CAC) scores can be used to guide aspirin therapy in high-risk patients . Higher CAC is associated with both atherosclerotic cardiovascular disease (ASCVD) and bleeding events, and aspirin use was estimated to result in net harm in individuals at low (<5%) and intermediate (5%-20%) 10-year ASCVD risk and net benefit in those at high (≥20%) ASCVD risk .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aspirin calcium typically involves the reaction of acetylsalicylic acid with calcium carbonate or calcium hydroxide. The reaction can be represented as follows:
2C9H8O4+CaCO3→(C9H7O4)2Ca+CO2+H2O
In this reaction, acetylsalicylic acid reacts with calcium carbonate to form calcium acetylsalicylate, carbon dioxide, and water. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of aspirin calcium involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization and filtration to ensure high purity and quality. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Aspirin calcium undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, aspirin calcium can hydrolyze to form acetylsalicylic acid and calcium ions.
Oxidation: Aspirin calcium can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The acetyl group in aspirin calcium can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Hydrolysis: Acetylsalicylic acid and calcium ions.
Oxidation: Oxidized derivatives of acetylsalicylic acid.
Substitution: Substituted acetylsalicylic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Acetylsalicylic Acid: The parent compound of aspirin calcium, known for its analgesic, antipyretic, and anti-inflammatory properties.
Calcium Salts: Various calcium salts, such as calcium carbonate and calcium citrate, are used for their calcium content and physiological benefits.
Uniqueness of Aspirin Calcium: Aspirin calcium combines the therapeutic effects of acetylsalicylic acid with the benefits of calcium, making it a unique compound with potential advantages over its individual components. The combination may enhance the compound’s overall efficacy and provide additional health benefits.
Eigenschaften
CAS-Nummer |
69-46-5 |
|---|---|
Molekularformel |
C18H14CaO8 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
calcium;2-acetyloxybenzoate |
InChI |
InChI=1S/2C9H8O4.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
KRALOLGXHLZTCW-UHFFFAOYSA-L |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |
| 69-46-5 | |
Synonyme |
2-(Acetyloxy)benzoic Acid Acetylsalicylic Acid Acetysal Acid, Acetylsalicylic Acylpyrin Aloxiprimum Aspirin Colfarit Dispril Easprin Ecotrin Endosprin Magnecyl Micristin Polopirin Polopiryna Solprin Solupsan Zorprin |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)




![2-Pyridinecarboxylic acid [2-(2,3-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1197432.png)

